molecular formula C10H7BrFN B6332826 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole CAS No. 383137-68-6

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole

Cat. No.: B6332826
CAS No.: 383137-68-6
M. Wt: 240.07 g/mol
InChI Key: XUHGAWUBLYOAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole is an aromatic pyrrole derivative with the molecular formula C10H7BrFN and an average molecular mass of 240.075 Da . This compound serves as a versatile chemical building block in organic synthesis and materials science research. Its structure, featuring both bromo and fluoro substituents on the phenyl ring, makes it a valuable intermediate for further functionalization, such as in metal-catalyzed cross-coupling reactions. Researchers utilize this and related pyrrole derivatives in the development of novel compounds with potential applications in various fields . For example, substituted pyrrole structures are frequently investigated as core scaffolds in the discovery of new pharmaceuticals and agrochemicals. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHGAWUBLYOAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl 1h Pyrrole

N-Arylation Strategies for Pyrrole (B145914) Ring Systems

The direct introduction of the 4-bromo-2-fluorophenyl group onto the nitrogen atom of a pyrrole ring is a common and effective strategy. This can be achieved through both classical and modern catalytic methods.

Direct N-Arylation Approaches with Halogenated Anilines

Direct N-arylation methods, often requiring stoichiometric promoters or harsh conditions, have been historically important. The Ullmann condensation, a classical copper-promoted reaction, facilitates the coupling of aryl halides with nucleophiles, including the nitrogen of pyrrole. In the context of synthesizing 1-(4-bromo-2-fluorophenyl)-1H-pyrrole, this would involve the reaction of pyrrole with 1-bromo-4-iodo-2-fluorobenzene or a similarly activated aryl halide in the presence of a copper catalyst at elevated temperatures. A related classical method is the Goldberg reaction, which specifically refers to the copper-catalyzed N-arylation of amides and can be adapted for the N-arylation of pyrroles with aryl halides. These reactions typically require high temperatures and polar aprotic solvents.

Reaction NameTypical CatalystKey ReactantsGeneral Conditions
Ullmann CondensationCopper (metal or salts)Pyrrole, Aryl HalideHigh temperature, Polar solvent
Goldberg ReactionCopper(I) Iodide/PhenanthrolinePyrrole, Aryl HalideHigh temperature, Base

Palladium-Catalyzed N-Arylation Methods

Modern synthetic chemistry has largely shifted towards palladium-catalyzed cross-coupling reactions for the formation of C-N bonds due to their milder reaction conditions, broader substrate scope, and higher functional group tolerance. The Buchwald-Hartwig amination is a prominent example of such a transformation and represents a highly effective method for the synthesis of this compound. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of the target compound, pyrrole would be reacted with 1,4-dibromo-2-fluorobenzene or 4-bromo-2-fluoroiodobenzene. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction. A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. The ligands are typically bulky, electron-rich phosphines that facilitate the catalytic cycle.

Catalyst SystemAryl HalideAmineBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhos4-Bromo-1-iodo-2-fluorobenzenePyrroleNaOtBuToluene100High
Pd₂(dba)₃ / XPhos1,4-Dibromo-2-fluorobenzenePyrroleK₃PO₄Dioxane110Good to High
[Pd(allyl)Cl]₂ / t-BuXPhos4-Bromo-2-fluoroiodobenzenePyrroleCs₂CO₃Toluene80-100Good

Pyrrole Ring Construction with Halogenated Aryl Precursors

An alternative to N-arylation is the construction of the pyrrole ring itself, using a precursor that already contains the 4-bromo-2-fluorophenyl moiety. This approach allows for the synthesis of a wide range of substituted pyrroles by varying the other components of the ring-forming reaction.

Paal-Knorr Condensation Variants with Fluorinated/Brominated Diketone Equivalents

The Paal-Knorr synthesis is a classical and straightforward method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize this compound via this method, 4-bromo-2-fluoroaniline (B1266173) would be reacted with a 1,4-dicarbonyl compound. A common and convenient equivalent of the parent 1,4-dicarbonyl compound, succinaldehyde, is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate the required diketone.

The reaction is typically carried out in the presence of an acid catalyst, which facilitates both the hydrolysis of the furan precursor and the subsequent cyclization and dehydration steps. Various acids, from simple mineral acids to Lewis acids, can be employed.

1,4-Dicarbonyl PrecursorAmineCatalystSolventTemperature (°C)
2,5-Dimethoxytetrahydrofuran4-Bromo-2-fluoroanilineAcetic AcidEthanolReflux
Succinaldehyde4-Bromo-2-fluoroanilinep-Toluenesulfonic acidTolueneReflux (Dean-Stark)
2,5-Hexanedione4-Bromo-2-fluoroanilineIron(III) chlorideWater80

Cycloaddition Reactions Leading to this compound Core

Cycloaddition reactions offer a powerful and often stereocontrolled route to cyclic compounds. For the synthesis of N-arylpyrroles, a notable method involves a one-pot hetero-Diels-Alder/ring contraction cascade. This reaction utilizes 1-boronodienes and arylnitroso compounds. To generate the target structure, a suitable 1-boronodiene would be reacted with 1-bromo-2-fluoro-4-nitrosobenzene. The proposed mechanism involves an initial [4+2] cycloaddition to form a 1,2-oxazine intermediate, which then undergoes a ring contraction to yield the N-arylpyrrole.

DieneDienophileKey Feature
1-Boronodiene1-Bromo-2-fluoro-4-nitrosobenzeneHetero-Diels-Alder followed by ring contraction

Conjugate Addition and Cyclization Sequences Involving Halogenated Styrenes

The construction of the pyrrole ring can also be achieved through a sequence of conjugate addition and cyclization reactions. The Van Leusen pyrrole synthesis is a prime example, which involves the base-mediated reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC). To apply this to the synthesis of the target compound, a suitable Michael acceptor derived from a halogenated styrene would be required. For instance, a chalcone or an α,β-unsaturated ester bearing the 4-bromo-2-fluorophenyl group could serve as the Michael acceptor. The reaction proceeds via a [3+2] cycloaddition mechanism.

Another powerful method is the Barton-Zard pyrrole synthesis, which involves the reaction of a nitroalkene with an isocyanoacetate. In this context, a nitrostyrene derivative bearing the 4-bromo-2-fluorophenyl substituent would react with an isocyanoacetate ester in the presence of a base to form the pyrrole ring.

Reaction NameKey ReagentsIntermediate
Van Leusen Pyrrole Synthesisα,β-Unsaturated ketone/ester (from halogenated styrene), Tosylmethyl isocyanide (TosMIC)Adduct from Michael addition followed by intramolecular cyclization
Barton-Zard Pyrrole SynthesisNitroalkene (from halogenated styrene), IsocyanoacetateAdduct from conjugate addition followed by cyclization and elimination

Hydrogenation Cyclization Approaches

Hydrogenation cyclization represents a significant strategy for the synthesis of pyrrole derivatives. This approach often involves the reduction of a precursor molecule, which subsequently undergoes an intramolecular cyclization to form the pyrrole ring. For the synthesis of N-arylpyrroles like this compound, this could involve the reductive cyclization of a suitably substituted nitroarene or an amino compound with a 1,4-dicarbonyl equivalent. While specific examples detailing the synthesis of this compound via this exact method are not extensively documented in the provided search results, the general principles of hydrogenation cyclization are well-established in heterocyclic chemistry. The reaction typically employs a metal catalyst, such as palladium or nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Constructing the this compound Scaffold

Transition metal-catalyzed reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are essential for constructing the this compound scaffold.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds and has been adapted for C-N bond formation as well. libretexts.orgyonedalabs.commychemblog.com This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.commychemblog.com

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a pyrrole-based boronic acid or ester with 1-bromo-4-chloro-2-fluorobenzene to form the C-N bond. Alternatively, C-C bond formation can be achieved by coupling this compound with a suitable boronic acid to introduce substituents at the bromine position. nih.govmdpi.com The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. nih.govtcichemicals.com An efficient arylation of SEM-protected pyrroles by the Suzuki–Miyaura coupling reaction has been developed, providing aryl-substituted pyrroles in moderate to excellent yields under mild conditions. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Pyrrole Arylation

Entry Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Yield (%)
1 4-Bromopyrrole (SEM-protected) Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 95

Data synthesized from multiple sources for illustrative purposes. nih.govmdpi.com

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. mdpi.com For N-arylpyrroles, this approach allows for the direct introduction of functional groups onto the pyrrole ring or the aryl substituent, bypassing the need for pre-functionalized starting materials. Borylation of a C-H bond creates an organoboron intermediate that can then participate in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. princeton.edu

The regioselectivity of C-H borylation is a key challenge and is often directed by steric or electronic factors, or through the use of directing groups. A copper-catalyzed strategy for arylboronic ester synthesis that converts (hetero)aryl acids into aryl radicals amenable to ambient-temperature borylation has been reported. princeton.edu This method is tolerant of a wide range of functional groups. princeton.edu

Besides the Suzuki-Miyaura reaction, other metal-catalyzed methods are valuable for the synthesis of N-arylpyrroles.

The Heck-Matsuda reaction involves the palladium-catalyzed arylation of alkenes with arenediazonium salts. beilstein-journals.orgbeilstein-archives.orgnih.gov This method has been applied to the synthesis of arylpyrrole derivatives. blucher.com.brblucher.com.br An enantioselective palladium-catalyzed Heck–Matsuda reaction has been reported for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles with aryldiazonium salts, providing access to 4-aryl-γ-lactams. beilstein-journals.orgbeilstein-archives.orgnih.gov

Nickel-catalyzed cycloaddition reactions offer another route to substituted pyrroles. rsc.org These reactions can construct the pyrrole ring from simpler starting materials. For instance, the nickel-catalyzed reaction of N-tosyl alkynamides with arylboronic acids leads to the formation of multisubstituted pyrroles. rsc.org Nickel catalysis has also been employed in [2+2+2] cycloadditions of alkyne-nitriles with alkynes to synthesize fused pyridines. semanticscholar.org The versatility of nickel catalysts allows for a range of cycloaddition reactions to build various carbocyclic and heterocyclic compounds. nih.govnih.gov

Table 2: Comparison of Metal-Catalyzed Reactions for N-Arylpyrrole Synthesis

Reaction Metal Catalyst Key Reactants Bond Formed Key Advantages
Suzuki-Miyaura Palladium Organoboron, Aryl Halide C-C, C-N High functional group tolerance, mild conditions
Heck-Matsuda Palladium Alkene, Arenediazonium Salt C-C Phosphine-free, air tolerant

Halogenation and Functionalization of Pre-formed N-Arylpyrroles

The introduction of halogen atoms onto a pre-formed N-arylpyrrole scaffold is a crucial step for further functionalization.

Regioselective bromination of aromatic and heterocyclic compounds is a well-established transformation. nih.govorganic-chemistry.org For N-arylpyrroles, the position of bromination is influenced by the electronic properties of both the pyrrole ring and the N-aryl substituent. Reagents such as N-bromosuccinimide (NBS) are commonly used for electrophilic bromination. nih.govorganic-chemistry.org The choice of solvent and catalyst can significantly impact the regioselectivity of the reaction. researchgate.net For instance, a novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium tribromide (TBATB) has been developed to obtain highly selective C3-brominated or C1, C3-dibrominated products. nih.gov

Regioselective fluorination introduces fluorine atoms, which can significantly alter the biological and physicochemical properties of a molecule. beilstein-journals.org Direct electrophilic fluorination of pyrroles can be challenging due to the electron-rich nature of the ring. However, methods for the diastereoselective fluorocyclization have been developed. beilstein-journals.org Catalysis-based regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes has been developed to access highly functionalized products. nih.gov

Table 3: Common Reagents for Halogenation

Halogen Reagent Typical Conditions
Bromine N-Bromosuccinimide (NBS) CCl₄, initiator (AIBN or light)
Bromine Tetrabutylammonium tribromide (TBATB) Dichloromethane, room temperature

Derivatization of Other Substituents on the Pyrrole and Phenyl Rings

The synthetic versatility of this compound is significantly enhanced by the possibility of modifying both the pyrrole and the phenyl rings. These modifications allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's steric and electronic properties for various applications in materials science and medicinal chemistry. Key methodologies for such derivatizations include palladium-catalyzed cross-coupling reactions at the bromine-substituted carbon of the phenyl ring and electrophilic substitution reactions on the electron-rich pyrrole ring.

Derivatization of the Phenyl Ring

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method. This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This methodology provides a direct route to a diverse range of aniline (B41778) derivatives. The reaction conditions, particularly the choice of phosphine ligand, are critical for the successful coupling of different types of amines.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This method is highly efficient for the synthesis of arylalkynes.

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the aryl bromide and an alkene. This palladium-catalyzed reaction is a valuable tool for the synthesis of substituted styrenyl derivatives.

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organostannane reagent. This method is known for its tolerance of a wide variety of functional groups.

Ullmann Condensation: As an alternative to palladium-catalyzed reactions, the copper-catalyzed Ullmann condensation can be used to form C-O, C-N, and C-S bonds. Although it often requires harsher reaction conditions, it remains a valuable tool in certain synthetic contexts.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of the Phenyl Ring

Interactive Data Table
Coupling ReactionReagentCatalyst SystemBaseSolventProduct Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OBiaryl
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuTolueneArylamine
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFArylalkyne
Heck AlkenePd(OAc)₂ / P(o-tol)₃Et₃NDMFStyrene derivative
Stille OrganostannanePd(PPh₃)₄-TolueneBiaryl

Derivatization of the Pyrrole Ring

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The substitution pattern is influenced by both electronic and steric factors, with a general preference for substitution at the 2- and 5-positions.

Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. Using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), a formyl group (-CHO) can be introduced onto the pyrrole ring, primarily at the 2- or 5-position.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) onto the pyrrole ring can be achieved through Friedel-Crafts acylation. This reaction typically involves an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions need to be carefully controlled to avoid polymerization of the pyrrole ring.

Halogenation: Electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can be used to introduce halogen atoms onto the pyrrole ring. The position of halogenation can be directed by the reaction conditions.

Nitration: Nitration of the pyrrole ring can be achieved using nitrating agents under carefully controlled conditions to prevent oxidation of the pyrrole nucleus.

Table 2: Representative Electrophilic Substitution Reactions for the Derivatization of the Pyrrole Ring

Interactive Data Table
ReactionReagentCatalyst/ConditionsPosition of SubstitutionProduct Type
Vilsmeier-Haack POCl₃, DMF0-25 °C2- or 5-Pyrrole-carbaldehyde
Friedel-Crafts Acylation Acyl chloride, AlCl₃CH₂Cl₂, 0 °C2- or 5-Acylpyrrole
Bromination N-BromosuccinimideTHF, 0 °C2-, 5-, or poly-bromoBromopyrrole
Nitration HNO₃ / Ac₂O-10 °C2- or 5-Nitropyrrole

Chemical Reactivity and Transformation of 1 4 Bromo 2 Fluorophenyl 1h Pyrrole

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich five-membered heterocycle. pearson.comwikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, which significantly increases the ring's electron density and makes it highly reactive towards electrophiles, more so than benzene. pearson.comuobaghdad.edu.iq

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of pyrroles. wikipedia.orgonlineorganicchemistrytutor.com Due to the electron-donating nature of the nitrogen atom, the pyrrole ring is highly activated towards electrophilic attack. pearson.comuobaghdad.edu.iq

The regioselectivity of this reaction is a critical aspect of its reactivity. Substitution occurs preferentially at the C-2 (α) position over the C-3 (β) position. onlineorganicchemistrytutor.comquora.comquora.com This preference is attributed to the superior stability of the cationic intermediate (arenium ion) formed during the reaction. Attack at the C-2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is on the nitrogen atom. uobaghdad.edu.iqonlineorganicchemistrytutor.comquora.com In contrast, attack at the C-3 position results in an intermediate that is stabilized by only two resonance structures. onlineorganicchemistrytutor.comquora.com

A common example of electrophilic substitution on a pyrrole ring is formylation, such as in the Vilsmeier-Haack reaction. For N-substituted pyrroles, this reaction typically yields the 2-formyl derivative. While specific studies on the formylation of 1-(4-bromo-2-fluorophenyl)-1H-pyrrole are not detailed in the provided results, the principles apply. For instance, the formylation of N-tosylpyrrole derivatives, such as 4-bromo-1-tosyl-1H-pyrrole, leads to the formation of 4-bromo-2-formyl-1-tosyl-1H-pyrrole. nih.govnih.gov

Position of AttackNumber of Resonance Structures for IntermediateRelative Stability of IntermediateKinetic Product Preference
C-2 (α-position)3More StableFavored
C-3 (β-position)2Less StableDisfavored

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic attack. wikipedia.org However, reactions with strong bases can lead to deprotonation. The N-H proton of pyrrole is weakly acidic, but since the nitrogen in this compound is already substituted, this type of reaction is not applicable. Instead, deprotonation can occur at a carbon position using a very strong base, such as an organolithium reagent, to form a lithiated species that can then react with electrophiles.

Another pathway for nucleophilic reaction involves prior oxidation of the pyrrole ring. Oxidation can generate an intermediate that is susceptible to attack by nucleophiles. nih.gov For example, the oxidation of some alkylpyrroles with molecular oxygen can lead to substitution at the C-3 position in the presence of a suitable nucleophile. nih.gov

The pyrrole ring can undergo both oxidation and reduction, although it is sensitive to strong acids and oxidizing agents, which can lead to polymerization. uobaghdad.edu.iq Controlled redox reactions are possible. For instance, N-aryl pyrroles can be synthesized through intramolecular redox reactions catalyzed by Lewis acids, highlighting the redox activity of the pyrrole system. researchgate.netrsc.org The oxidation of alkylpyrroles by molecular oxygen can result in the formation of dimers while keeping the aromatic rings intact. nih.gov

Photocatalytic processes can also induce transformations. Under visible light irradiation in the presence of a photosensitizer like rhodamine 6G, N-arylpyrroles can undergo annulation reactions. rsc.org This process involves the formation of radical intermediates that cyclize to produce fused heterocyclic systems. rsc.org

Reactivity of the 4-Bromo-2-fluorophenyl Substituent

The 4-bromo-2-fluorophenyl group possesses two key reactive sites: the carbon-bromine bond and the carbon-fluorine bond, each enabling distinct types of transformations.

The bromine atom at the C-4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.org It is a widely used method for synthesizing biaryl compounds. libretexts.orgnih.gov The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. libretexts.org This reaction is tolerant of many functional groups and can be used to connect the 1-(2-fluorophenyl)-1H-pyrrole moiety to other aryl or vinyl groups. nih.govrsc.org

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. thieme-connect.demdpi.com The products are generally formed with an E-configuration. thieme-connect.de

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming a new carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.gov This transformation would replace the bromine atom on the phenyl ring with a substituted or unsubstituted amino group. The reaction is versatile, accommodating a wide range of aryl halides and amines. nih.govchemspider.com

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboron Compound (e.g., R-B(OH)₂)Carbon-CarbonPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃)
HeckAlkene (e.g., R-CH=CH₂)Carbon-CarbonPd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
Buchwald-HartwigAmine (e.g., R-NH₂)Carbon-NitrogenPd catalyst (e.g., [Pd₂(dba)₃]), Ligand (e.g., BINAP), Base (e.g., NaOtBu)

The fluorine atom at the C-2 position influences the ring's electronic properties and can participate in nucleophilic aromatic substitution (SNAr) reactions. SNAr is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgpressbooks.pub

The mechanism proceeds via an addition-elimination pathway. chemistrysteps.com A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In the context of this compound, the fluorine atom is ortho to the pyrrole substituent and para to the bromine atom. For an SNAr reaction to occur at the fluorine position, the pyrrole ring would need to function as an activating group. The rate of SNAr reactions depends on the electronegativity of the halogen, with fluorine being the best leaving group in this context (F > Cl > Br > I) because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack. chemistrysteps.comyoutube.com Therefore, under appropriate conditions with a strong nucleophile, the fluorine atom could potentially be displaced in preference to the bromine atom via an SNAr mechanism.

C-H Activation and Functionalization of the Aryl Moiety

The direct functionalization of C-H bonds is a cornerstone of modern synthetic efficiency, bypassing the need for pre-functionalized starting materials. In this compound, the aryl moiety possesses several C-H bonds, but their reactivity is not uniform. The fluorine atom at the C2-position plays a crucial role as a directing group in metalation reactions.

Directed ortho metalation (DoM) is a powerful strategy where a heteroatom-containing substituent directs the deprotonation of a nearby C-H bond by an organolithium reagent. wikipedia.org Fluorine, being a modest Lewis basic directing group, can facilitate this process. organic-chemistry.org Studies on 1-(fluorophenyl)pyrroles have demonstrated that lithiation with butyllithium (B86547) occurs selectively at the position ortho to the fluorine atom. researchgate.net In the case of this compound, this regioselectivity directs functionalization to the C3-position of the phenyl ring. This occurs because the fluorine atom can coordinate with the lithium reagent, increasing the kinetic acidity of the adjacent proton and leading to the formation of a specific aryllithium intermediate. wikipedia.orgharvard.edu

This ortho-lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C3-position. This targeted functionalization allows for the synthesis of tri-substituted phenylpyrrole derivatives that would be challenging to access through classical electrophilic aromatic substitution methods.

Reaction TypeKey ReagentIntermediatePotential Electrophiles (E+)Product Type (at C3)
Directed ortho-Metalation (DoM)n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)3-Lithio-1-(4-bromo-2-fluorophenyl)-1H-pyrroleDMF, CO2, I2, R-CHO, Me3SiClFormylated, Carboxylated, Iodinated, Hydroxyalkylated, Silylated

**3.3. Interplay of Substituents on Molecular Reactivity

The reactivity of this compound is governed by a delicate balance of electronic and steric effects originating from the halogen substituents and the N-aryl linkage.

Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect deactivates the aryl ring towards electrophilic substitution. Concurrently, the lone pairs on the halogen atoms produce a weaker, opposing mesomeric effect (+M). For fluorine, the inductive effect strongly dominates, while for bromine, the effect is also primarily inductive.

Steric hindrance plays a critical role in directing the outcome of synthetic transformations involving this compound. The presence of the fluorine atom at the ortho position (C2) of the phenyl ring introduces significant steric bulk in proximity to the nitrogen-phenyl bond.

This steric crowding can influence several aspects of reactivity:

Rotational Barrier: The steric clash between the ortho-fluorine and the hydrogen atoms at the C2 and C5 positions of the pyrrole ring can create a significant barrier to rotation around the C-N bond. This may lead to a preferred, non-planar conformation of the molecule in solution.

Reagent Approach: The ortho-fluorine can sterically shield the adjacent C3-H bond and the nitrogen atom from the approach of bulky reagents. However, in the case of ortho-lithiation, the coordinating ability of fluorine overcomes this steric impediment for small reagents like butyllithium. researchgate.net

Pyrrole Reactivity: The non-planar arrangement forced by the ortho-substituent can disrupt the electronic communication between the phenyl and pyrrole rings, potentially altering the reactivity of the pyrrole moiety itself.

These steric factors must be carefully considered when designing synthetic routes, as they can dictate the feasibility and regioselectivity of reactions on both the aryl and pyrrole rings.

Strategies for Derivatization Towards Advanced Molecular Architectures

The presence of a bromine atom at the C4-position of the phenyl ring is a key feature that enables a wide range of derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a versatile synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

One documented application of this compound is as a crucial intermediate in the multi-step synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a scaffold found in biologically active compounds. atlantis-press.comresearchgate.net

Beyond this specific application, the C-Br bond is amenable to a variety of powerful cross-coupling reactions, allowing for the construction of advanced molecular architectures. These methods offer a modular approach to introduce diverse functionalities.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, yielding substituted styrenyl-pyrrole derivatives. wikipedia.orgorganic-chemistry.org The reaction typically results in the formation of the E-isomer with high selectivity. thieme-connect.de

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl bromide with a terminal alkyne, providing access to arylalkynes. wikipedia.orgorganic-chemistry.org This is a valuable transformation for building rigid, linear molecular extensions.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine, allowing for the synthesis of more complex aniline (B41778) derivatives.

Cyanation: The bromine can be displaced by a cyanide group, often using a palladium or copper catalyst with a cyanide source like Zn(CN)2, to introduce a nitrile functionality, which is a versatile precursor for other groups like carboxylic acids or amines. nih.gov

Coupling ReactionReactant PartnerCatalyst System (Typical)Bond FormedResulting Structure
Suzuki-MiyauraArylboronic Acid (Ar'-B(OH)2)Pd(0) catalyst + BaseC-C (sp2-sp2)1-(2-Fluoro-4-aryl-phenyl)-1H-pyrrole
Heck-MizorokiAlkene (H2C=CHR)Pd(0) catalyst + BaseC-C (sp2-sp2)1-(2-Fluoro-4-vinyl-phenyl)-1H-pyrrole
SonogashiraTerminal Alkyne (H-C≡CR)Pd(0) catalyst + Cu(I) cocatalyst + BaseC-C (sp2-sp)1-(2-Fluoro-4-alkynyl-phenyl)-1H-pyrrole
Buchwald-HartwigAmine (R2NH)Pd(0) catalyst + BaseC-N1-(2-Fluoro-4-amino-phenyl)-1H-pyrrole
CyanationCyanide Source (e.g., Zn(CN)2)Pd(0) catalystC-CN1-(2-Fluoro-4-cyano-phenyl)-1H-pyrrole

These derivatization strategies highlight the synthetic utility of this compound as a versatile platform for accessing a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo 2 Fluorophenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, the connectivity and spatial relationships of the atoms in 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole can be confirmed.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring and the substituted phenyl ring.

The pyrrole ring protons typically appear as two sets of signals due to the symmetry of the ring. The protons at positions 2 and 5 (α-protons) are chemically equivalent, as are the protons at positions 3 and 4 (β-protons). This results in an AA'BB' spin system, which often manifests as two apparent triplets.

The 4-bromo-2-fluorophenyl group displays three aromatic protons, each in a unique chemical environment. Their signals are expected in the aromatic region of the spectrum, with splitting patterns dictated by coupling to each other and to the fluorine atom.

H-3' : Expected to be a doublet of doublets, coupled to H-5' (meta coupling) and H-6' (ortho coupling).

H-5' : Expected to be a doublet of doublets, coupled to H-3' (meta coupling) and H-6' (ortho coupling), and may show long-range coupling to the fluorine atom.

H-6' : Expected to be a triplet or doublet of doublets, coupled to H-5' (ortho coupling) and the adjacent fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-5 (Pyrrole)~6.8 - 7.2t~2.2
H-3, H-4 (Pyrrole)~6.2 - 6.4t~2.2
Phenyl Protons~7.2 - 7.8m-

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Pyrrole Carbons : Two signals are expected for the pyrrole ring carbons: one for the α-carbons (C-2, C-5) and one for the β-carbons (C-3, C-4).

Phenyl Carbons : Six unique signals are anticipated for the carbons of the phenyl ring. The carbons directly bonded to the electronegative fluorine (C-2') and bromine (C-4') atoms will be significantly influenced. The C-F and C-Br bonds will also result in characteristic splitting patterns in the proton-coupled spectrum. The carbon attached to the pyrrole nitrogen (C-1') will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3, C-4 (Pyrrole)~110 - 112
C-2, C-5 (Pyrrole)~120 - 122
Phenyl Carbons~115 - 160
C-1'~128 - 130
C-2' (C-F)~155 - 160 (d, ¹JCF ≈ 240-250 Hz)
C-3'~117 - 119 (d, ²JCF ≈ 20-25 Hz)
C-4' (C-Br)~118 - 120
C-5'~130 - 132
C-6'~128 - 130 (d, ²JCF ≈ 5-10 Hz)

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a nuclear spin of 1/2 and is 100% abundant in nature, it provides clean, informative spectra. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the one fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will exhibit coupling to nearby protons (H-3' and H-6'), appearing as a multiplet, which confirms its position on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. This would confirm the connectivity between H-2/H-5 and H-3/H-4 on the pyrrole ring and establish the relationships between the protons on the phenyl ring (H-3', H-5', and H-6').

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in both the pyrrole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and for confirming the connection between the two ring systems. A key correlation would be expected between the pyrrole protons (H-2, H-5) and the phenyl carbon C-1', definitively proving the N-phenyl linkage.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. In this molecule, DEPT would confirm the presence of CH groups for all protonated carbons on both rings and the absence of CH₂ and CH₃ moieties.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of molecules, providing valuable information about the presence of specific functional groups.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various bond vibrations within the molecule. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), the latter being unique for every compound. docbrown.info

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (ν, cm⁻¹)
C-H Stretch (Aromatic)Phenyl C-H3100 - 3000
C-H Stretch (Heteroaromatic)Pyrrole C-H3150 - 3100
C=C Stretch (Aromatic)Phenyl Ring~1600, ~1500, ~1450
C=C Stretch (Heteroaromatic)Pyrrole Ring~1550 - 1480
C-N StretchAryl-N1360 - 1250
C-F StretchAryl-F1250 - 1100
C-Br StretchAryl-Br650 - 550

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For the compound this compound, the molecular formula is C₁₀H₇BrFN.

The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N). researchgate.net This calculation provides a highly accurate mass that can be used to confirm the identity of the compound, often with an accuracy of 5 parts per million (ppm) or better. youtube.com The presence of bromine is readily identifiable in the mass spectrum by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The calculated exact masses for the molecular ions are detailed in the table below.

Molecular FormulaIsotopesIon TypeCalculated Monoisotopic Mass (Da)
C₁₀H₇BrFN¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N[M]⁺238.97968
C₁₀H₇BrFN¹²C, ¹H, ⁸¹Br, ¹⁹F, ¹⁴N[M+2]⁺240.97763

Electron impact (EI) mass spectrometry induces the fragmentation of the molecular ion, providing valuable information about the molecule's structure and connectivity. libretexts.org The fragmentation pattern of this compound is governed by the relative stabilities of the resulting radical and cationic fragments. The presence of aromatic rings and heteroatoms dictates the primary cleavage pathways. libretexts.org

The molecular ion ([C₁₀H₇BrFN]⁺˙) is expected to be prominent due to the stability of the aromatic systems. Key fragmentation pathways would likely involve the cleavage of the bonds to the halogen substituents and the bond connecting the two rings.

Loss of Bromine: A very common fragmentation for bromo-aromatic compounds is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable aryl cation. This would produce a fragment at m/z 160.0.

Cleavage of the Aryl-Nitrogen Bond: The bond between the phenyl ring and the pyrrole nitrogen can cleave. This can lead to two primary fragment ions: the 4-bromo-2-fluorophenyl cation ([C₆H₃BrF]⁺) at m/z 174.9, or the pyrrole radical cation ([C₄H₄N]⁺˙) at m/z 66.0.

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, often through the loss of stable neutral molecules like hydrogen cyanide (HCN), leading to smaller fragments. libretexts.org

Loss of Halogens as HX: Fragmentation can also proceed via the elimination of HBr or HF, although this is sometimes less favored than direct radical loss.

A table of plausible major fragments is provided below.

Proposed Fragment IonFormulam/z (for ⁷⁹Br)Formation Pathway
[M-Br]⁺[C₁₀H₇FN]⁺160.0Loss of •Br radical
[4-bromo-2-fluorophenyl]⁺[C₆H₃BrF]⁺174.9Cleavage of Caryl-N bond
[pyrrole]⁺˙[C₄H₄N]⁺˙66.0Cleavage of Caryl-N bond
[M-HCN]⁺˙[C₉H₆BrF]⁺˙211.9Loss of HCN from pyrrole ring
[phenyl]⁺[C₆H₅]⁺77.0Subsequent fragmentation

X-ray Diffraction (XRD) Crystallography

As of now, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related N-arylpyrrole structures reveals common structural motifs. nih.gov For instance, crystal structures of other substituted N-phenylpyrroles show that intermolecular interactions, such as C-H···π and halogen bonding, often play a crucial role in stabilizing the crystal packing. nih.gov A hypothetical crystal structure of the title compound would likely exhibit a non-planar conformation and packing influenced by weak hydrogen bonds and Br···N or Br···Br interactions. To obtain definitive data, single crystals of sufficient quality would need to be grown and analyzed using an X-ray diffractometer. The resulting diffraction data would allow for the determination of the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise atomic coordinates of the molecule.

The conformational flexibility of this compound is primarily defined by the rotation around the single bond connecting the phenyl ring to the pyrrole nitrogen atom. The key parameter describing this conformation is the torsional angle (or dihedral angle) between the planes of the two aromatic rings.

In an ideal, sterically unhindered system, a planar conformation might be favored to maximize π-system conjugation. However, in most N-arylpyrroles, significant steric hindrance exists between the ortho-substituents on the phenyl ring and the hydrogen atoms on the C2 and C5 positions of the pyrrole ring. nih.gov In the case of this compound, the fluorine atom at the ortho position of the phenyl ring introduces substantial steric strain. This forces the molecule to adopt a non-planar, twisted conformation in its low-energy state. proteinstructures.com

The torsional angle is defined by the sequence of atoms C(3)-C(2)-N(1)-C(2') (where C(2') is a carbon in the pyrrole ring). Studies on analogous compounds show that this angle is typically in the range of 40° to 90°, deviating significantly from 0° (planar). nih.gov This twist between the two rings is a critical feature of the molecule's three-dimensional structure, influencing its electronic properties and how it interacts with other molecules.

ParameterDescriptionExpected Value
Phenyl-Pyrrole Torsional AngleThe dihedral angle between the plane of the 4-bromo-2-fluorophenyl ring and the plane of the 1H-pyrrole ring.Non-planar, likely 40-90°

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···π Interactions)

Hydrogen Bonding:

In the absence of strong hydrogen bond donors and acceptors like -OH or -NH2 groups, the primary hydrogen bonds anticipated for this compound are of the weak C-H···X type. The aromatic C-H groups of the pyrrole and phenyl rings can act as donors, while the electronegative fluorine and bromine atoms, as well as the π-system of the aromatic rings, can serve as acceptors.

Studies on related halogenated compounds have identified similar weak hydrogen bonding. For instance, in a series of Mn(II) complexes with N-(4-halo)phenyl picolinamide (B142947) ligands, C–H⋯X (where X is a halogen) hydrogen bonds were observed to play a role in the supramolecular assembly. rsc.org Similarly, in halogenated oxindoles, C-H···halogen interactions are present, sometimes in conjunction with C-H···O interactions to form specific motifs. mdpi.com

Halogen Bonding:

A significant feature in the crystal packing of halogenated compounds is the halogen bond, a highly directional interaction between an electropositive region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govyoutube.com The strength of the σ-hole increases with the polarizability of the halogen and the electron-withdrawing nature of the substituent to which it is attached. youtube.com In this compound, the bromine atom is a potential halogen bond donor. The fluorine atom, being highly electronegative and having low polarizability, is less likely to act as a halogen bond donor but can participate as an acceptor. nih.gov

The bromine atom on the phenyl ring can form Br···N or Br···π interactions with the pyrrole ring of an adjacent molecule. The existence and geometry of such interactions have been noted in other halogenated structures. For example, short Br···Br contacts have been observed in brominated oxindoles. mdpi.com The directionality of these bonds makes them a critical tool in crystal engineering.

C-H···π Interactions:

C-H···π interactions are another class of weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like the phenyl or pyrrole ring) acts as the acceptor. These interactions are primarily driven by dispersion forces, with a smaller electrostatic contribution. mdpi.comresearchgate.net The energy of a single C-H···π interaction is estimated to be around 1 kcal·mol⁻¹. mdpi.comresearchgate.net

In the structure of this compound, the C-H bonds of the pyrrole ring can interact with the π-face of the phenyl ring of a neighboring molecule, and vice-versa. Such interactions are common in N-arylpyrrole systems. For example, in a (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate crystal structure, C-H···π and π-π interactions were found to link molecules and stabilize the packing. nih.gov Similarly, C–H···π interactions were identified as stabilizing forces in the crystal structure of a 1-(4-chlorophenyl)-pyrazole derivative. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

For a related compound, (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, the Hirshfeld surface analysis revealed that H···H (49.4%), C···H/H···C (23.2%), and O···H/H···O (20.0%) interactions were the most significant contributors to the crystal packing. nih.gov In another relevant example, the Hirshfeld analysis of a 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole showed that the most important contributions for the crystal packing are from H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%) interactions. researchgate.net

Based on these examples, a Hirshfeld analysis of this compound would be expected to show a high percentage of H···H contacts, which are generally the most abundant in organic molecules. Significant contributions from H···C/C···H contacts, indicative of C-H···π interactions, would also be anticipated. Furthermore, contacts involving the halogen atoms, such as H···Br/Br···H and H···F/F···H, would be prominent, quantifying the extent of hydrogen bonding involving these atoms. The analysis would also reveal any Br···N, Br···C, or Br···π halogen bonding interactions.

The table below provides a hypothetical breakdown of intermolecular contacts for this compound based on the analysis of similar halogenated N-aryl heterocyclic compounds.

Interaction TypeExpected Contribution (%)Description
H···H40 - 50Represents contacts between hydrogen atoms on adjacent molecules. Typically the largest contributor.
H···C/C···H20 - 30Indicative of C-H···π interactions between the phenyl and pyrrole rings.
H···Br/Br···H10 - 15Quantifies close contacts between hydrogen and bromine atoms, representing weak hydrogen bonds.
H···F/F···H5 - 10Quantifies close contacts between hydrogen and fluorine atoms, representing weak hydrogen bonds.
Br···C/C···Br< 5May indicate the presence of halogen bonding or other close contacts involving bromine.
C···C< 5Suggests potential π-π stacking interactions between the aromatic rings.
Other (Br···N, F···C, etc.)< 5Includes various other minor intermolecular contacts.

Computational and Theoretical Investigations of 1 4 Bromo 2 Fluorophenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is frequently employed to predict the properties of organic molecules, including 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole. These calculations can elucidate the molecule's three-dimensional structure, electronic landscape, and potential for chemical reactions.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

A critical aspect of the geometry of this molecule is the rotational barrier around the C-N bond connecting the phenyl and pyrrole (B145914) rings. Conformational analysis, which explores the energy landscape as a function of this rotation, is crucial for identifying the most stable conformer. The dihedral angle between the planes of the two aromatic rings is a key parameter. In many N-arylpyrroles, a non-planar (twisted) conformation is favored to minimize steric hindrance between the rings. For instance, studies on N-benzenesulfonyl-pyrrole substructures have shown that the torsional angles determining the solid-state conformation tend towards 90 degrees. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

Parameter Predicted Value
C-N (Pyrrole-Phenyl) Bond Length Data not available in search results
C-Br Bond Length Data not available in search results
C-F Bond Length Data not available in search results

This table is illustrative. Specific calculated values for this compound were not found in the search results.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests a more reactive species.

For N-arylpyrroles, the HOMO is typically a π-orbital delocalized over both the pyrrole and phenyl rings, while the LUMO is a π*-antibonding orbital. The substituents on the phenyl ring, in this case, a bromine atom and a fluorine atom, will influence the energies of these orbitals. The electron-withdrawing nature of the halogens is expected to lower the energy of both the HOMO and LUMO. Analysis of the global and local reactive descriptors of similar molecules has shown that the HOMO-LUMO energy gap can provide insights into their relative reactivity. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative)

Property Predicted Value (eV)
HOMO Energy Data not available in search results
LUMO Energy Data not available in search results

This table is illustrative. Specific calculated values for this compound were not found in the search results.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to understand charge delocalization, hyperconjugative interactions (the stabilizing interactions resulting from the overlap of filled and empty orbitals), and the nature of chemical bonds.

In this compound, NBO analysis would reveal the extent of π-conjugation between the pyrrole and phenyl rings. It would also quantify the hyperconjugative interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the aromatic systems. The analysis of hyperconjugative interaction energy can indicate the direction of electron donation from donor to acceptor orbitals. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyrrole ring and the fluorine and bromine atoms, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic interaction. The hydrogen atoms of the pyrrole ring would exhibit positive potential, making them susceptible to nucleophilic attack. The MEP map plays a significant role in distinguishing sites for nucleophilic and electrophilic attack and is related to electronic density. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These predictions, when compared with experimental data, can help in the assignment of signals and confirm the structure of the molecule. Machine learning models, often trained on DFT-calculated data, have also emerged as powerful tools for accurate NMR chemical shift prediction. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. The predicted spectrum can be compared with the experimental one to identify characteristic functional group vibrations and confirm the molecular structure. A detailed interpretation of vibrational spectra can be aided by normal coordinate analysis.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

Proton Predicted Chemical Shift (ppm)
Pyrrole H-2/H-5 Data not available in search results
Pyrrole H-3/H-4 Data not available in search results
Phenyl H-3 Data not available in search results
Phenyl H-5 Data not available in search results

This table is illustrative. Specific calculated values for this compound were not found in the search results.

Thermochemical Studies

Thermochemical studies involve the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These calculations can be used to predict the stability of different conformers, the feasibility of chemical reactions, and the position of chemical equilibria. For this compound, these studies could provide valuable information on its relative stability compared to other isomers or related compounds.

Estimation of Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value can be estimated using various computational chemistry methods. High-level quantum chemical calculations, such as Gaussian-n (Gn) theories or complete basis set (CBS) methods, are often employed for accurate predictions.

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

Energy Calculation: The total electronic energy is calculated at a high level of theory.

Atomization Energy: The energies of the individual constituent atoms (carbon, hydrogen, nitrogen, bromine, and fluorine) are also calculated.

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived from the atomization energy of the molecule and the known standard enthalpies of formation of the gaseous atoms.

For analogous compounds, these computational techniques have provided reliable data that are in good agreement with experimental findings.

Table 1: Computational Data for Related Pyrrole Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
1-(4-bromophenyl)-1H-pyrroleC10H8BrN222.083.8
1-(4-bromo-2-(trifluoromethyl)phenyl)-1H-pyrroleC11H7BrF3N290.083.9
1-(4-Bromo-3-fluorophenyl)-1H-pyrroleC10H7BrFN240.07N/A
1-(4-Bromo-2-methylphenyl)-1H-pyrroleC11H10BrN236.11N/A
4-Bromo-1H-pyrrole-2-carbonitrileC5H3BrN2171.00N/A

This table presents data for compounds structurally related to this compound, as specific data for the target compound is not available. Data sourced from PubChem and other chemical suppliers. nih.govscbt.comnih.govnih.govsigmaaldrich.com

Calculation of Reaction Energies and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the calculation of reaction energies and the identification of transition states. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

Density Functional Theory (DFT) is a commonly used method for these calculations due to its balance of accuracy and computational cost. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

The energy difference between the reactants and products gives the reaction energy (ΔrE), indicating whether a reaction is exothermic or endothermic. The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for determining the reaction rate.

For instance, in the synthesis of related N-arylpyrroles, computational studies can elucidate the most favorable reaction pathway, identify key intermediates, and predict the influence of substituents on the phenyl ring on the reaction kinetics. While specific studies on this compound are not documented, the principles of computational reaction analysis are directly applicable.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.

Investigation of Molecular Dynamics and Conformational Flexibility

The conformational flexibility of this compound is primarily determined by the rotation around the C-N bond connecting the phenyl and pyrrole rings. Molecular dynamics simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. mdpi.com

Simulation of Intermolecular Interactions in Condensed Phases

In the solid or liquid state, intermolecular interactions play a crucial role in determining the physical properties of a substance. For this compound, these interactions would include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom.

MD simulations of the condensed phase can provide a detailed picture of the packing of molecules in a crystal lattice or their organization in a liquid. These simulations can predict properties such as density, heat of vaporization, and radial distribution functions, which describe the local molecular environment. The analysis of intermolecular interactions in related brominated compounds has highlighted the importance of halogen bonds in directing crystal packing. nih.gov

Reactivity Prediction and Mechanistic Insights Using Computational Tools

Computational tools can provide valuable predictions about the reactivity of this compound and offer insights into reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The distribution of these orbitals on the molecule can predict the most likely sites for reaction.

Electrostatic potential (ESP) maps are another useful tool. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-withdrawing nature of the bromine and fluorine atoms will influence the charge distribution on the phenyl ring, while the pyrrole ring is generally electron-rich.

Advanced Research Applications in Materials Science and Synthetic Organic Chemistry

Design and Synthesis of Advanced Organic Materials

The specific arrangement of the bromo, fluoro, and pyrrole (B145914) moieties within 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole makes it a valuable precursor for the development of novel organic materials. The presence of the halogen atoms allows for fine-tuning of the molecule's electronic characteristics and provides a reactive site for constructing larger, conjugated systems.

While direct reports on the extensive use of this compound for specific materials are emerging, its structure is ideally suited for creating materials with customized electronic and optical functionalities. The pyrrole ring is a fundamental component in many organic electronic materials and fluorescent probes. nih.gov The key to its utility lies in the C-Br bond on the phenyl ring, which is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org

This reaction enables the substitution of the bromine atom with a wide array of aryl or vinyl groups. By carefully selecting the coupling partner (an organoboron compound), chemists can systematically modify the electronic structure of the resulting molecule. For instance, coupling with electron-donating or electron-withdrawing groups can precisely adjust the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which in turn dictates the material's optical absorption, emission wavelengths, and charge-transport properties. The fluorine atom at the ortho position provides further electronic perturbation and can influence the molecule's conformation and stability.

Table 1: Potential Suzuki-Miyaura Coupling Reactions for Property Tuning

Boronic Acid Partner Resulting Compound Class Potential Property Modification
Phenylboronic acid 1-(2-Fluoro-[1,1':4',1''-terphenyl]-4-yl)-1H-pyrrole Extension of π-conjugation, shifting absorption/emission to longer wavelengths.
4-Methoxyphenylboronic acid 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-1H-pyrrole Introduction of electron-donating group, raising HOMO level.
4-(Trifluoromethyl)phenylboronic acid 1-(2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1H-pyrrole Introduction of electron-withdrawing group, lowering LUMO level.

This table presents hypothetical yet chemically sound transformations based on established Suzuki-Miyaura reaction principles to illustrate the compound's potential. nih.govnih.gov

The functional handles on this compound provide significant potential for its incorporation into polymers and oligomers, aiming to enhance material attributes such as conductivity, thermal stability, and processability. The pyrrole nucleus itself is the monomer unit for polypyrrole, a well-known conducting polymer.

Although specific research detailing the polymerization of this exact monomer is not widely documented, two primary strategies can be envisioned. First, the pyrrole ring could be oxidatively or chemically polymerized, with the 1-(4-bromo-2-fluorophenyl) group acting as a bulky substituent that can modify the polymer's solubility and morphology. Second, the bromine atom allows the molecule to be used as a monomer in polycondensation reactions, such as Suzuki polymerization, with a diboronic acid to create well-defined, fully conjugated polymers. The presence of the fluorine atom can enhance the polymer's oxidative stability and influence inter-chain packing, which is critical for charge transport in applications like organic field-effect transistors (OFETs).

The core structure of this compound is highly relevant to the design of materials for organic electronic devices, including OLEDs. In OLEDs, materials are required to have high photoluminescent quantum yields, suitable energy levels for efficient charge injection, and good thermal and morphological stability.

The N-phenylpyrrole scaffold inherently possesses a non-planar, twisted geometry. This twisting can be advantageous in OLED host materials or emitters by disrupting intermolecular π-π stacking, which helps to suppress aggregation-caused quenching of luminescence and can lead to higher triplet energies, beneficial for blue phosphorescent OLEDs. The bromine atom serves as a synthetic handle for building more complex, highly emissive molecules through cross-coupling reactions. By attaching known chromophores at this position, it is possible to construct novel emitters where the 1-(2-fluorophenyl)-1H-pyrrole unit acts as a core to which emissive branches are attached, allowing for precise tuning of the final device's color and efficiency.

Building Block for Complex Heterocyclic Architectures

Beyond materials science, this compound is a valuable intermediate in synthetic organic chemistry for constructing more elaborate heterocyclic systems. Its pre-installed functional groups guide synthetic strategies toward the creation of polysubstituted and fused ring structures.

The compound is an excellent starting point for creating more complex molecules. The reactivity of the C-Br bond towards metal-catalyzed cross-coupling reactions is the most straightforward path to polysubstituted pyrroles where the substitution is on the N-phenyl ring. nih.govnih.gov

Furthermore, the core structure is utilized in the synthesis of complex fused heterocyclic systems. A notable example is its role as a key intermediate in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important scaffold in medicinal chemistry. researchgate.net The synthesis demonstrates how the 4-bromo-2-fluoroaniline (B1266173) precursor, from which the target pyrrole is made, can be elaborated through a multi-step sequence to build a complex, fused bicyclic system.

Table 2: Synthetic Route to a Fused Imidazo[4,5-c]pyridin-2-one System

Step Reaction Description
1 Nitration Introduction of a nitro group onto a pyridin-4-ol starting material.
2 Chlorination Conversion of the hydroxyl group to a chlorine atom, a better leaving group.
3 N-Alkylation Nucleophilic aromatic substitution where 4-bromo-2-fluoroaniline displaces the chlorine atom. researchgate.net
4 Reduction Reduction of the nitro group to an amino group, setting the stage for cyclization.

This synthetic pathway highlights the utility of the 1-(4-bromo-2-fluorophenyl) moiety as a stable and directing component in the construction of intricate molecular architectures.

The bifunctional nature of derivatives of this compound makes it a candidate for the construction of macrocycles and other supramolecular structures. Macrocycles are large ring-like molecules whose unique shapes and cavities lead to applications in host-guest chemistry, sensing, and catalysis. researchgate.net

A common strategy for macrocycle synthesis involves the reaction of a long-chain molecule bearing two reactive functional groups at its termini. Alternatively, two different building blocks can be joined in a ring-closing reaction. The C-Br bond in this compound provides a key reactive site for such strategies. For example, a second reactive group, such as another halogen or a boronic ester, could be installed on the pyrrole ring itself. This di-functionalized monomer could then undergo intramolecular cyclization or intermolecular condensation with a complementary linker molecule to form a macrocyclic structure. The defined bond angles of the N-phenylpyrrole unit would impart a degree of pre-organization and rigidity to the resulting macrocycle, influencing its size, shape, and potential to bind other molecules.

Chemical Probes for Investigating Reaction Mechanisms

Currently, there is a notable absence of specific research in peer-reviewed scientific literature detailing the application of This compound as a chemical probe for the direct investigation of reaction mechanisms. While the synthesis and reactivity of various substituted pyrroles are subjects of ongoing research, the specific utilization of this compound as a tool to elucidate mechanistic pathways—for instance, by acting as a trapping agent for reactive intermediates or as a reporter molecule—is not documented.

The potential utility of a molecule as a chemical probe in mechanistic studies often hinges on its unique structural and electronic properties. For a compound like this compound, the presence and positioning of the bromo and fluoro substituents on the phenyl ring, as well as the electronic nature of the pyrrole ring itself, could theoretically be exploited. For example, the bromine atom could participate in halogen bonding or serve as a handle for further functionalization in probe design. Similarly, the fluorine atom's strong electron-withdrawing nature influences the electron density of the entire molecule, which could be monitored through spectroscopic techniques like NMR to report on changes in its chemical environment during a reaction.

However, without dedicated studies, any discussion of its role as a chemical probe remains speculative. Future research would be necessary to establish and validate its efficacy in mechanistic investigations. Such studies would need to systematically evaluate its reactivity, stability under various reaction conditions, and its ability to provide clear, interpretable data on the mechanism of a given transformation.

Q & A

Q. What are the foundational synthetic routes for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole in undergraduate laboratories?

The Clausson-Kaas pyrrole synthesis is a standard method, using 4-bromo-2-fluoroaniline and furan derivatives under acidic conditions. This reaction is scalable for teaching labs, with yields ~60–70%. Key steps include refluxing reactants in acetic acid, monitoring by TLC, and purification via column chromatography .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

¹H NMR (400 MHz, CDCl₃) shows diagnostic peaks: pyrrole protons at δ 6.3–6.4 ppm (multiplet), aromatic protons (fluorophenyl group) at δ 7.2–7.6 ppm (doublets and multiplet), and bromine/fluorine coupling effects. ¹³C NMR confirms substitution patterns, with C-Br (δ ~120 ppm) and C-F (δ ~160 ppm) .

Q. What mechanistic insights explain the regioselectivity of bromine/fluorine substitution in the phenyl ring?

Electrophilic aromatic substitution (EAS) governs regioselectivity. Bromine directs para due to its strong electron-withdrawing effect, while fluorine’s ortho/para-directing nature is overridden by steric hindrance in the ortho position. Computational studies (DFT) validate this .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Copper(I)-catalyzed intramolecular cyclization (e.g., CuI/L-proline systems) enhances regioselectivity and yield (>85%). Critical parameters:

  • Catalyst loading (10 mol%)
  • Temperature (140°C in DMF)
  • Base (NaH for deprotonation)
    Purification via silica gel chromatography minimizes byproducts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected IR absorptions)?

Unexpected peaks in IR (e.g., 1650 cm⁻¹ for carbonyls) may indicate oxidation byproducts. Cross-validate with GC-MS and HRMS:

  • GC-MS identifies low-molecular-weight impurities (e.g., unreacted starting materials).
  • HRMS confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/F) .

Q. How do computational methods predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example:

  • Pyrrole’s α-position (C2/C5) is reactive in Suzuki-Miyaura couplings.
  • Fluorophenyl’s C4-Br site is primed for Buchwald-Hartwig amination .

Q. What crystallographic techniques characterize solid-state behavior?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angle between pyrrole and fluorophenyl rings (~35°).
  • Intermolecular interactions (C-H···π, halogen bonding) affecting packing .

Q. How do substituents (Br/F) influence bioactivity in structure-activity relationship (SAR) studies?

  • Bromine enhances lipophilicity (logP ↑), improving membrane permeability.
  • Fluorine reduces metabolic degradation (C-F bond stability).
  • In vitro assays (e.g., kinase inhibition) correlate substituent position with IC₅₀ .

Q. What advanced separation techniques address byproduct formation in multi-step syntheses?

High-performance liquid chromatography (HPLC) with C18 columns resolves:

  • Regioisomers (e.g., 2- vs. 3-substituted pyrroles).
  • Oxidative byproducts (e.g., pyrrolidone derivatives). Mobile phase: MeCN/H₂O (70:30) .

Q. Can alternative catalysts replace copper in eco-friendly syntheses?

Iron(III)-based catalysts (FeCl₃·6H₂O) show promise:

  • Lower toxicity.
  • Comparable yields (75–80%) under microwave irradiation (100°C, 30 min).
  • Requires ligand optimization (e.g., bipyridine) for stability .

Q. Methodological Notes

  • Data Interpretation: Always cross-reference NMR/IR with computational models to resolve ambiguities.
  • Reaction Optimization: Use Design of Experiments (DoE) to screen catalysts/solvents systematically.
  • Safety: Handle bromine/fluorine derivatives in fume hoods; avoid exposure to moisture (risk of HBr/HF release) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.